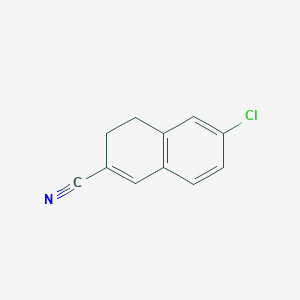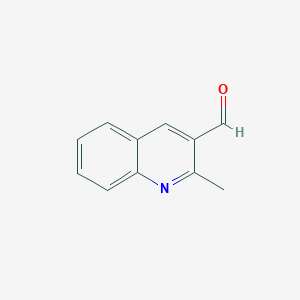
N-Fmoc-3-bromo-5-fluoro-D-phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Fmoc-3-bromo-5-fluoro-D-phenylalanine is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a bromine atom at the third position, and a fluorine atom at the fifth position on the phenyl ring. It is commonly used in organic synthesis, particularly in the synthesis of peptides and other complex molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-3-bromo-5-fluoro-D-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of D-phenylalanine is protected using the Fmoc group. This is usually achieved by reacting D-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.
Bromination and Fluorination: The protected phenylalanine is then subjected to bromination and fluorination reactions. Bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent. Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency .
化学反应分析
Types of Reactions
N-Fmoc-3-bromo-5-fluoro-D-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like HATU or EDCI.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., triethylamine).
Deprotection Reactions: Piperidine in DMF.
Coupling Reactions: HATU, EDCI, and bases like DIPEA.
Major Products Formed
Substitution Reactions: Various substituted phenylalanine derivatives.
Deprotection Reactions: Free amino group phenylalanine derivatives.
Coupling Reactions: Peptides and peptide derivatives.
科学研究应用
N-Fmoc-3-bromo-5-fluoro-D-phenylalanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of protein structure and function, as well as in the development of enzyme inhibitors.
Industry: Utilized in the production of high-quality peptides for research and pharmaceutical purposes.
作用机制
The mechanism of action of N-Fmoc-3-bromo-5-fluoro-D-phenylalanine is primarily related to its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions.
相似化合物的比较
Similar Compounds
N-Fmoc-3-bromo-5-fluoro-L-phenylalanine: Similar structure but with the L-configuration.
N-Fmoc-3,4,5-trifluoro-D-phenylalanine: Contains three fluorine atoms on the phenyl ring.
N-Fmoc-3-bromo-4-chloro-D-phenylalanine: Contains a chlorine atom instead of a fluorine atom at the fifth position
Uniqueness
N-Fmoc-3-bromo-5-fluoro-D-phenylalanine is unique due to the specific positioning of the bromine and fluorine atoms, which can influence the compound’s reactivity and interactions in chemical and biological systems. This makes it a valuable tool in the synthesis of peptides and other complex molecules .
属性
分子式 |
C24H19BrFNO4 |
|---|---|
分子量 |
484.3 g/mol |
IUPAC 名称 |
(2R)-3-(3-bromo-5-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H19BrFNO4/c25-15-9-14(10-16(26)12-15)11-22(23(28)29)27-24(30)31-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12,21-22H,11,13H2,(H,27,30)(H,28,29)/t22-/m1/s1 |
InChI 键 |
HCLSCVIPHXOZMN-JOCHJYFZSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC(=C4)Br)F)C(=O)O |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC(=C4)Br)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13039126.png)













